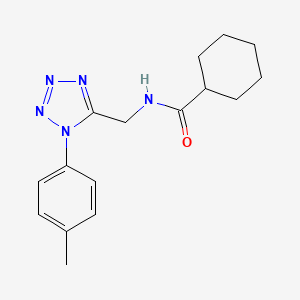

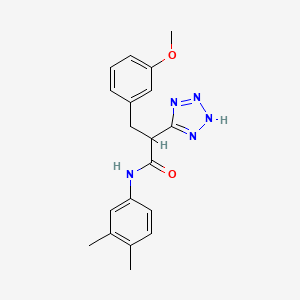

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide” is a complex organic compound. It contains a cyclohexanecarboxamide group, a p-tolyl group (a toluene derivative), and a 1H-tetrazol-5-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexane ring would likely adopt a chair conformation . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The tetrazole ring is known to participate in various reactions, including substitution and ring-opening reactions . The p-tolyl group could undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with p-tolyl substituents, detailed their characterization through elemental analyses, IR spectroscopy, and 1H NMR spectroscopy. A compound was further characterized by single-crystal X-ray diffraction, showcasing the cyclohexane ring's chair conformation and the molecular conformation stabilization by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antimicrobial Activity

- New 1-[(tetrazol-5-yl)methyl]indole derivatives were synthesized along with their acyclic nucleoside analogs and glycoside derivatives. Some of these compounds showed potent antibacterial and antifungal activities compared with standard treatments, highlighting their potential as antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Crystal Structure Analysis

- The crystal structure of "N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" was elucidated, providing insights into the compound's intra- and intermolecular hydrogen bonds, which could inform on the stability and reactivity of similar compounds (Vasu et al., 2004).

Nucleic Acid Interactions

- Fluorescence-conjugated pyrrole/imidazole polyamides, similar in some structural respects to the compound of interest, were used to characterize DNA in the nucleosome, demonstrating potential applications in studying protein-DNA complexes. This approach could be applied to similar compounds for investigating their interactions with nucleic acids (Han et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYHSYPLHLBWTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)

![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)

![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)

![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)